Diisopropyl sulfate

Beschreibung

Eigenschaften

IUPAC Name |

dipropan-2-yl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O4S/c1-5(2)9-11(7,8)10-6(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBLTYHIEYOAOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OS(=O)(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073131 | |

| Record name | Diisopropyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2973-10-6 | |

| Record name | Diisopropyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopropyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPYLSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OX41CNH1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"diisopropyl sulfate chemical properties and structure"

An In-depth Technical Guide to Diisopropyl Sulfate (B86663): Chemical Properties and Structure

Introduction

Diisopropyl sulfate (DIPS), with the CAS number 2973-10-6, is an organic sulfate ester that serves as a crucial, albeit non-commercial, intermediate in industrial chemical synthesis.[1][2][3] It is primarily encountered during the production of isopropanol (B130326) from propylene (B89431) via the "strong-acid" process.[1][3] Characterized as a colorless, oily liquid, DIPS is a potent alkylating agent, a property that underlies both its synthetic utility and its significant toxicological profile.[1][2][4] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, reactivity, and analytical methodologies related to this compound, intended for researchers and professionals in chemistry and drug development.

Chemical Structure and Identification

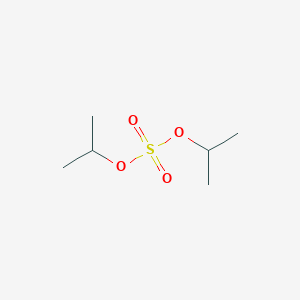

This compound is the diester of sulfuric acid and isopropanol.[5] The central sulfur atom is bonded to four oxygen atoms, two of which are also bonded to isopropyl groups.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Structural Information for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | dipropan-2-yl sulfate | [5] |

| CAS Number | 2973-10-6 | [5][6] |

| Molecular Formula | C₆H₁₄O₄S | [5][7] |

| Molecular Weight | 182.24 g/mol | [5][6] |

| Canonical SMILES | CC(C)OS(=O)(=O)OC(C)C | [5] |

| InChI | InChI=1S/C6H14O4S/c1-5(2)9-11(7,8)10-6(3)4/h5-6H,1-4H3 | [4][5] |

| InChIKey | HWBLTYHIEYOAOL-UHFFFAOYSA-N | [5] |

| Synonyms | Isopropyl sulfate, Sulfuric acid, bis(1-methylethyl) ester, DIPS | [1][2][5] |

Physicochemical Properties

This compound is a liquid under standard conditions with limited water solubility.[1][4] Its properties are summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Physical State | Liquid | [8][9] |

| Appearance | Colorless to pale yellow, oily liquid | [1][2][4] |

| Melting Point | -19 °C | [1][2][8][9] |

| Boiling Point | 94 °C @ 7 mmHg (933 Pa); Decomposes at 106 °C @ 18 mmHg | [1][2][8][10] |

| Density | 1.0941 g/cm³ at 20°C/4°C | [1][2] |

| Solubility in Water | 0.5% (Slightly soluble) | [1][2][9] |

| Solubility in Organic Solvents | Soluble | [4] |

| Refractive Index | 1.41 | [8][9] |

Reactivity, Stability, and Hazards

This compound is a highly reactive compound.[1][2] Its reactivity is the basis for its toxicological properties, including its classification as a suspected human carcinogen.[8][11]

Chemical Reactivity and Decomposition

DIPS degrades rapidly at room temperature and is sensitive to heat and air.[1][2][8] A critical reaction is its hydrolysis in the presence of water, which proceeds by yielding monoisopropyl sulfate, and ultimately isopropanol and sulfuric acid.[1][2][4] This reactivity is enhanced by heat.[2] It is incompatible with strong oxidizing agents.[8]

Caption: Hydrolysis pathway of this compound.

Table 3: Reactivity and Stability Data

| Parameter | Description | Reference(s) |

| Stability | Highly reactive; degrades rapidly at room temperature. | [1][2] |

| Conditions to Avoid | Heat, exposure to air. | [8] |

| Incompatible Materials | Oxidizing agents. | [8] |

| Hazardous Decomposition | Forms monoisopropyl sulfate upon heating/hydrolysis. Hazardous decomposition products include carbon monoxide and carbon dioxide. | [1][2][8] |

Toxicological Profile

This compound is classified as a hazardous substance. It is harmful if swallowed or on contact with skin, causes severe skin burns and eye damage, and is suspected of causing cancer.[8][11] The International Agency for Research on Cancer (IARC) has classified this compound in Group 2B, "Possibly carcinogenic to humans".[3][5][6]

Table 4: Toxicological Data

| Endpoint | Species | Value | Reference(s) |

| Acute Oral Toxicity (LD50) | Rat | 1199 mg/kg | [8] |

| Acute Dermal Toxicity (LD50) | Rabbit | 1551 mg/kg | [8] |

| Carcinogenicity | IARC | Group 2B: Possibly carcinogenic to humans | [3][5] |

| GHS Hazard Statements | H302, H312, H314, H318, H351 | [5][8] |

Experimental Protocols

Detailed laboratory-scale synthesis and purification protocols for this compound are not widely published, as it is not sold as a commercial product but rather exists as an intermediate in a continuous industrial process.[1][2]

Industrial Formation

This compound is formed during the "strong-acid" process for manufacturing isopropanol. This process involves the reaction of propylene with concentrated sulfuric acid. The presence of water plays a key role, with lower water content favoring the formation of the this compound intermediate over the direct hydration to isopropanol.[1][2]

Analytical Methodology: Air Monitoring

An established method for the analysis of airborne this compound in occupational settings has been described.[1][2] This protocol is crucial for monitoring exposure in isopropanol manufacturing facilities.

-

Sampling : Air is drawn through a solid sorbent tube (Chromosorb 102) to capture this compound vapor. A pre-filter is used to prevent the collection of sulfuric acid aerosols.

-

Extraction : The sorbent is extracted with carbon tetrachloride.

-

Analysis : The extract is analyzed by gas chromatography (GC) equipped with a sulfur-specific flame photometric detector (FPD).

-

Quantification : The method has been validated for a concentration range of 0.1 to 10 ppm (0.75–75 mg/m³).[2]

Caption: Analytical workflow for airborne this compound.

Conclusion

This compound is a reactive and hazardous chemical intermediate of significant industrial relevance. Its properties as a strong alkylating agent dictate its formation, reactivity, and toxicological concerns. While not a commercial end-product, understanding its chemical characteristics is essential for professionals in industrial chemistry and toxicology, particularly in the context of isopropanol manufacturing. The methodologies for its analysis are well-established to ensure occupational safety and control of the industrial process.

References

- 1. This compound - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. This compound (IARC Summary & Evaluation, Volume 54, 1992) [inchem.org]

- 4. CAS 2973-10-6: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C6H14O4S | CID 18096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 2973-10-6 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. This compound | 2973-10-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. aaronchem.com [aaronchem.com]

Synthesis and Preparation of Diisopropyl Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl sulfate (B86663) ((i-Pr)₂SO₄) is a dialkyl sulfate ester of significant interest due to its role as an intermediate in industrial chemical processes and its potential applications as an alkylating agent in organic synthesis. This technical guide provides a comprehensive overview of the synthesis and preparation of diisopropyl sulfate, with a focus on both industrial manufacturing methods and plausible laboratory-scale protocols. Detailed experimental procedures, tabulated quantitative data, and visual representations of reaction pathways and workflows are presented to facilitate a thorough understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is primarily known as a key intermediate in the "strong-acid" process for the production of isopropanol (B130326) from propylene (B89431).[1][2][3][4] In this process, propylene gas is absorbed into concentrated sulfuric acid, leading to the formation of isopropyl hydrogen sulfate and this compound. Subsequent hydrolysis of these intermediates yields isopropanol. While this compound is not typically isolated as a final product in this industrial context, its synthesis and reactivity are of considerable interest. In a laboratory setting, this compound can be prepared through the reaction of isopropanol with a suitable sulfating agent. This guide will detail the underlying chemistry and provide practical methodologies for its preparation.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for this compound is provided in Table 1. It is a colorless, oily liquid that is sparingly soluble in water and is classified as a suspected carcinogen.[2][5][6] Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are mandatory when handling this compound.

Table 1: Physicochemical and Safety Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄O₄S | [5][6] |

| Molecular Weight | 182.24 g/mol | [5] |

| Appearance | Colorless, oily liquid | [2] |

| CAS Number | 2973-10-6 | [7] |

| Boiling Point | 94 °C @ 7 mmHg (decomposes) | [1][2] |

| Melting Point | -19 °C | [1][6] |

| Density | 1.1 g/cm³ | [6] |

| Solubility in Water | 0.5% | [2] |

| Safety Hazards | Harmful if swallowed or in contact with skin, Causes severe skin burns and eye damage, Suspected of causing cancer (IARC Group 2B) | [2][5] |

Synthesis of this compound

Two primary approaches for the synthesis of this compound are discussed: the industrial method involving propylene and sulfuric acid, and a plausible laboratory-scale preparation from isopropanol.

Industrial Synthesis from Propylene and Sulfuric Acid

The industrial production of isopropanol via the strong-acid process involves the absorption of propylene in concentrated sulfuric acid (typically >80%) at low temperatures (e.g., 20–30 °C).[4] This process leads to the formation of a mixture of isopropyl hydrogen sulfate and this compound, which is then hydrolyzed to produce isopropanol.

The key reactions in this process are:

-

Formation of Isopropyl Hydrogen Sulfate: CH₃CH=CH₂ + H₂SO₄ → (CH₃)₂CHOSO₃H

-

Formation of this compound: (CH₃)₂CHOSO₃H + CH₃CH=CH₂ → ((CH₃)₂CH)₂SO₄

A patent describes a process where liquid propylene is reacted with 87.5-95% sulfuric acid at temperatures between 0-30 °C and a pressure of approximately 165 lbs/sq. inch.[8]

Table 2: Reaction Conditions for Industrial Synthesis of Isopropyl Sulfates

| Parameter | Value | Reference(s) |

| Reactants | Propylene, Sulfuric Acid | [3][4] |

| Sulfuric Acid Concentration | >80% (strong-acid process) | [4] |

| Temperature | 20–30 °C (strong-acid process) | [4] |

| Pressure | ~165 lbs/sq. in. | [8] |

Laboratory-Scale Synthesis from Isopropanol

While specific literature on the laboratory synthesis of this compound is scarce, a plausible protocol can be adapted from general methods for the preparation of dialkyl sulfates. The reaction of an alcohol with a strong sulfating agent, such as fuming sulfuric acid or sulfuryl chloride, is a common approach.

Materials:

-

Isopropanol (anhydrous)

-

Fuming sulfuric acid (oleum, e.g., 20% free SO₃)

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place anhydrous isopropanol (2.0 equivalents) dissolved in anhydrous dichloromethane.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add fuming sulfuric acid (1.0 equivalent) dropwise from the dropping funnel to the stirred isopropanol solution. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, carefully pour the mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation.[9]

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Fuming sulfuric acid is extremely corrosive and reacts violently with water. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

Spectroscopic Data

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| -CH (CH₃)₂ | ~4.8 - 5.0 | septet |

| -CH(CH₃ )₂ | ~1.4 - 1.5 | doublet |

| ¹³C NMR | ||

| -C H(CH₃)₂ | ~75 - 80 | |

| -CH(C H₃)₂ | ~22 - 24 |

Visualizing the Synthesis and Workflow

Graphviz diagrams are provided to illustrate the chemical reactions and the general experimental workflow.

Conclusion

This technical guide has provided a detailed overview of the synthesis and preparation of this compound. While its primary role is as a transient intermediate in the industrial production of isopropanol, plausible laboratory-scale synthetic routes can be devised from readily available starting materials. The information presented, including experimental protocols, tabulated data, and graphical representations, serves as a valuable resource for chemists in research and development who may wish to prepare or handle this versatile alkylating agent. Due to its hazardous nature, all handling and synthesis of this compound must be conducted with strict adherence to safety protocols.

References

- 1. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. ISOPROPYL ALCOHOL MANUFACTURE BY THE STRONG-ACID PROCESS - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound | C6H14O4S | CID 18096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 2973-10-6 | FD172857 | Biosynth [biosynth.com]

- 7. This compound (IARC Summary & Evaluation, Volume 54, 1992) [inchem.org]

- 8. US2099814A - Preparation of isopropyl sulphates - Google Patents [patents.google.com]

- 9. buschvacuum.com [buschvacuum.com]

A Deep Dive into the Alkylation Mechanism of Diisopropyl Sulfate: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Technical Guide on the Alkylation Mechanism of Diisopropyl Sulfate (B86663) for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the mechanism of action of diisopropyl sulfate as an alkylating agent in organic synthesis. It is designed to be a critical resource for researchers, scientists, and professionals in drug development, offering detailed mechanistic insights, quantitative data, and experimental protocols.

Executive Summary

This compound ((i-Pr)₂SO₄) is a potent and versatile alkylating agent, valued for its ability to introduce isopropyl groups into a variety of organic molecules. This guide elucidates the fundamental principles governing its reactivity, focusing on the mechanistic pathways, the influence of steric and electronic factors, and its application in O-, N-, and C-alkylation reactions. By providing a thorough understanding of its mode of action, this document aims to empower researchers to effectively harness the synthetic potential of this compound while ensuring safe and efficient laboratory practices.

Chemical and Physical Properties

This compound is a colorless, oily liquid with a range of physical and chemical properties that dictate its handling and reactivity. A summary of these properties is presented in Table 1.[1] Its high reactivity also means it degrades rapidly at room temperature and is hydrolyzed to monoisopropyl sulfate when heated.[1]

| Property | Value | Reference |

| CAS Number | 2973-10-6 | [2][3] |

| Molecular Formula | C₆H₁₄O₄S | [2][3] |

| Molecular Weight | 182.24 g/mol | [2] |

| Boiling Point | 94 °C at 7 mm Hg (decomposes) | [1] |

| Melting Point | -19 °C | [1][2] |

| Density | 1.0941 g/cm³ at 20 °C | [1] |

| Solubility | 0.5% in water | [1] |

The Core Mechanism: A Predominantly Sₙ2 Pathway

The primary mechanism by which this compound transfers an isopropyl group to a nucleophile is the bimolecular nucleophilic substitution (Sₙ2) reaction.[4][5] This is analogous to the well-established mechanism for dimethyl sulfate, another common dialkyl sulfate alkylating agent.

The key steps of the Sₙ2 mechanism for this compound are as follows:

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the electrophilic secondary carbon atoms of the isopropyl groups. This attack occurs from the backside, opposite to the sulfate leaving group.

-

Transition State: A pentacoordinate transition state is formed where the nucleophile is forming a new bond to the carbon, and the carbon-oxygen bond to the sulfate group is breaking.

-

Inversion of Stereochemistry: If the carbon atom being attacked is a stereocenter, the Sₙ2 mechanism results in an inversion of its configuration.

-

Leaving Group Departure: The isopropyl sulfate anion ([i-PrOSO₃]⁻), a good leaving group due to the stability of the resulting anion through resonance, departs.

The Role of Steric Hindrance

The isopropyl group is significantly bulkier than the methyl group in dimethyl sulfate. This steric hindrance has a profound impact on the reactivity of this compound:

-

Slower Reaction Rates: The increased steric bulk around the electrophilic carbon atom hinders the approach of the nucleophile, leading to slower reaction rates compared to less hindered alkylating agents like dimethyl sulfate.

-

Increased Sₙ1 Character (under specific conditions): While the Sₙ2 pathway is predominant, the secondary nature of the isopropyl carbocation means that under conditions that favor ionization (e.g., polar protic solvents, non-basic nucleophiles), a unimolecular nucleophilic substitution (Sₙ1) mechanism may compete. However, for most synthetic applications involving basic nucleophiles, the Sₙ2 mechanism is the major pathway.

-

Control of Polyalkylation: The steric hindrance can be advantageous in preventing over-alkylation, particularly in reactions like the malonic ester synthesis where mono-alkylation is the desired outcome. The bulky isopropyl groups can sterically shield the product from further reaction.[6]

Applications in Alkylation Reactions

This compound is a versatile reagent for the isopropylation of a range of nucleophiles.

O-Alkylation: Synthesis of Isopropyl Ethers and Esters

This compound is an effective reagent for the O-alkylation of phenols and alcohols to form isopropyl ethers. The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, generating a more potent nucleophile (an alkoxide or phenoxide).

Quantitative Data for O-Alkylation:

While specific yield data for a wide range of substrates with this compound is not extensively tabulated in the literature, the following table provides illustrative examples gleaned from related methodologies and comparative studies.

| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenol (B47542) | K₂CO₃ | Acetone | Reflux | 12 | ~70-80 (estimated) | General Williamson Ether Synthesis Protocol |

| 4-Nitrophenol | NaOH | Water/Toluene | 80 | 8 | ~85-95 (estimated) | Phase Transfer Catalysis Conditions |

| Benzoic Acid | Cs₂CO₃ | DMF | 60 | 6 | ~90 (estimated) | Carboxylate Alkylation Protocol |

Experimental Protocol: Synthesis of Isopropyl Phenyl Ether

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetone.

-

Addition of Alkylating Agent: While stirring, add this compound (1.1 eq.) dropwise to the mixture.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in diethyl ether and wash with 1M NaOH solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by vacuum distillation.

N-Alkylation: Synthesis of Isopropylamines

This compound can be used for the N-alkylation of primary and secondary amines to produce secondary and tertiary amines, respectively. Similar to O-alkylation, a base is often used to deprotonate the amine or to neutralize the acid formed during the reaction. A significant challenge in N-alkylation is controlling the degree of alkylation, as the product amine can be more nucleophilic than the starting material, leading to polyalkylation.

Quantitative Data for N-Alkylation:

| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Aniline (B41778) | NaHCO₃ | Ethanol | Reflux | 10 | N-isopropylaniline | Moderate (polyalkylation likely) | General Amine Alkylation Protocol |

| Diisopropylamine | - | Neat | 125 | 5 | Diisopropylethylamine* | High | [7] |

| Pyrrolidine | K₂CO₃ | Acetonitrile | 60 | 8 | N-isopropylpyrrolidine | ~60-70 (estimated) | General Amine Alkylation Protocol |

Note: This example uses diethyl sulfate, but the principle of alkylating a secondary amine to a tertiary amine is directly applicable.

Experimental Protocol: Synthesis of N-Isopropylaniline

-

Reaction Setup: In a sealed tube, combine aniline (1.0 eq.), sodium bicarbonate (2.0 eq.), and ethanol.

-

Addition of Alkylating Agent: Add this compound (1.2 eq.) to the mixture.

-

Reaction: Seal the tube and heat the mixture at 100 °C for 12 hours.

-

Work-up: Cool the reaction to room temperature and pour into water. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel.

C-Alkylation: Formation of Carbon-Carbon Bonds

This compound can also be used for the C-alkylation of carbanions, such as those derived from active methylene (B1212753) compounds like malonic esters. The steric bulk of the isopropyl group can be particularly advantageous in these reactions for achieving mono-alkylation.

Quantitative Data for C-Alkylation:

| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Diethyl Malonate | NaOEt | Ethanol | Reflux | 12 | ~60-70 (mono-alkylated) | General Malonic Ester Synthesis Protocol |

| Ethyl Acetoacetate | NaH | THF | 0 to RT | 8 | ~50-60 (mono-alkylated) | General Acetoacetic Ester Synthesis Protocol |

Experimental Protocol: Synthesis of Diethyl 2-isopropylmalonate

-

Enolate Formation: To a solution of sodium ethoxide (1.0 eq.) in absolute ethanol, add diethyl malonate (1.0 eq.) dropwise at 0 °C.

-

Alkylation: After stirring for 30 minutes, add this compound (1.05 eq.) dropwise, maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction to warm to room temperature and then heat to reflux until TLC indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture and pour it into ice-water. Extract with diethyl ether.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the product by vacuum distillation.

Safety Considerations

This compound is a hazardous chemical and must be handled with extreme caution in a well-ventilated fume hood. It is classified as possibly carcinogenic to humans (Group 2B) by the IARC.[8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

Conclusion

This compound is a powerful alkylating agent that primarily operates through an Sₙ2 mechanism. Its reactivity is tempered by the steric hindrance of the isopropyl groups, which can be both a limitation in terms of reaction rate and an advantage for controlling polyalkylation. This guide has provided a detailed overview of its mechanism of action, supported by quantitative data and experimental protocols, to aid researchers in its effective and safe utilization in organic synthesis. A thorough understanding of its properties and reactivity is paramount for its successful application in the development of novel chemical entities.

References

- 1. This compound - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | 2973-10-6 | FD172857 | Biosynth [biosynth.com]

- 3. This compound | C6H14O4S | CID 18096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dimethyl sulfate and this compound as practical and versatile O-sulfation reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US4453004A - Process for the alkylation of phenolic compounds - Google Patents [patents.google.com]

In-Depth Technical Guide: Physicochemical and Biological Data of 2,4-Dichlorophenoxyacetic Acid and L-Methionine

Disclaimer: The provided CAS number, 2973-10-6, corresponds to Diisopropyl Sulfate. This guide focuses on the chemical entity described by the topic name, "2,4-Dichlorophenoxyacetyl-L-methionine." As this specific conjugate does not have a readily available, dedicated CAS number or comprehensive experimental data, this whitepaper provides a detailed analysis of its constituent components: 2,4-Dichlorophenoxyacetic acid (2,4-D) and L-Methionine. This information is intended for researchers, scientists, and drug development professionals.

Part 1: 2,4-Dichlorophenoxyacetic Acid (2,4-D)

2,4-Dichlorophenoxyacetic acid, commonly known as 2,4-D, is a widely used systemic herbicide.[1] It is a member of the phenoxy family of herbicides and functions by causing uncontrolled growth in most broadleaf weeds.[1]

Physicochemical Data of 2,4-D

A summary of the key physicochemical properties of 2,4-D is presented in the table below.

| Property | Value | Reference |

| CAS Number | 94-75-7 | [1] |

| Molecular Formula | C₈H₆Cl₂O₃ | [1] |

| Molecular Weight | 221.04 g/mol | [1] |

| Appearance | White to yellow powder | [1] |

| Melting Point | 140.5 °C | [1] |

| Boiling Point | 160 °C at 0.4 mmHg | [1] |

| Water Solubility | 900 mg/L | [1] |

| pKa | 2.64 - 3.31 at 25 °C | [2] |

Experimental Protocols

Synthesis of 2,4-Dichlorophenoxyacetic Acid:

The industrial synthesis of 2,4-D is primarily achieved through two main routes:

-

Chlorination of Phenoxyacetic Acid: This process involves the direct chlorination of phenoxyacetic acid.

-

Reaction of 2,4-Dichlorophenol (B122985) with Chloroacetic Acid: This is a common method where 2,4-dichlorophenol is reacted with chloroacetic acid.[1]

A generalized laboratory-scale synthesis can be described by the following workflow:

Caption: Generalized workflow for the synthesis of 2,4-D.

Vibrational Spectrum Analysis using Density Functional Theory (DFT):

The vibrational spectrum of 2,4-D can be theoretically calculated and analyzed to understand its molecular structure and bonding. DFT methods are employed to determine the vibrational frequencies. For instance, the stretching vibration mode for the hydroxyl group (ν(OH)) in the 2,4-D molecule has been calculated to be 3636 cm⁻¹, which is in agreement with the experimental value in the gas phase of around 3580 cm⁻¹.[3]

Biological Activity and Signaling

2,4-D acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This mimicry leads to uncontrolled cell division and growth, ultimately causing the death of susceptible plants. The signaling pathway involves the perception of 2,4-D by auxin receptors, leading to downstream gene expression changes that regulate cell growth and development.

Caption: Simplified signaling pathway of 2,4-D as a synthetic auxin.

Part 2: L-Methionine

L-Methionine is an essential sulfur-containing amino acid in humans, playing a critical role in protein synthesis and various metabolic processes.[4] It serves as a precursor for other important molecules like cysteine and S-adenosylmethionine (SAM).[4]

Physicochemical Data of L-Methionine

The table below summarizes the key physicochemical properties of L-Methionine.

| Property | Value | Reference |

| CAS Number | 63-68-3 | [4] |

| Molecular Formula | C₅H₁₁NO₂S | |

| Molecular Weight | 149.21 g/mol | |

| Appearance | Almost white, crystalline powder or small flakes | [5] |

| Melting Point | ~270 °C | [5] |

| Solubility in Water | Sparingly soluble | [5] |

| Solubility in Ethanol | Very slightly soluble | [5] |

| pH (20 mg/mL solution) | 5.4 - 6.1 | [5] |

Experimental Protocols

Synthesis of DL-Methionine:

The industrial synthesis of methionine often results in a racemic mixture (DL-Methionine). A common method involves the reaction of acrolein, methanethiol, and cyanide to form a hydantoin (B18101) intermediate, which is then hydrolyzed.[4] An alternative laboratory synthesis can be performed from diethyl sodium phthalimidomalonate.[4]

Caption: Simplified workflow for the synthesis of DL-Methionine.

Thin-Layer Chromatography (TLC) for Purity Assessment:

The purity of DL-Methionine can be assessed using thin-layer chromatography. A typical protocol involves:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A mixture of 2-butanol, glacial acetic acid, and water (e.g., in a 6:2:2 ratio).

-

Sample Application: Solutions of the test sample and a reference standard are applied to the plate.

-

Development and Visualization: The plate is developed in the mobile phase, and the resulting spots are visualized to check for impurities.[5]

Biological Role and Metabolic Pathway

A primary role of methionine is its conversion to S-adenosylmethionine (SAM), a universal methyl group donor in numerous biological reactions. This is a central part of the SAM cycle.

Caption: The S-adenosylmethionine (SAM) cycle.

Conclusion

References

Technical Guide: Diisopropyl Sulfate Safety and Handling Protocols

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safety, handling, and emergency procedures for diisopropyl sulfate (B86663). It is intended for laboratory personnel and professionals in the field of drug development who may handle this chemical. The information is compiled from various safety data sheets and toxicological resources.

Hazard Identification and Classification

Diisopropyl sulfate is classified as a hazardous chemical. It is crucial to understand its potential dangers before handling. The substance is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and is suspected of causing cancer.[1]

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion / Irritation | Sub-category 1C | H314: Causes severe skin burns and eye damage[1] |

| Serious Eye Damage / Irritation | Category 1 | H318: Causes serious eye damage |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer[1][2] |

Label Elements:

-

Signal Word: Danger[1]

-

Hazard Pictograms:

-

Corrosion

-

Health Hazard

-

Exclamation Mark

-

Toxicological Data

The primary routes of exposure are ingestion, skin contact, and inhalation. Toxicological data indicates moderate toxicity upon single ingestion or skin contact.

Acute Toxicity Data:

| Exposure Route | Species | Value | Assessment |

| Oral | Rat | LD50: 1199 mg/kg | Moderately toxic after single ingestion |

| Dermal | Rabbit | LD50: 1551 mg/kg | Moderately toxic after single contact with skin |

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified this compound as "possibly carcinogenic to humans" (Group 2B).[2][3] This classification is based on sufficient evidence of carcinogenicity in experimental animals.[3][4] Studies in animals have shown that it can produce local sarcomas in rats and skin carcinomas in mice.[4]

Emergency and First-Aid Procedures

Immediate action is required in case of exposure. The following diagram outlines the workflow for emergency response.

References

Technical Guide: Solubility of Diisopropyl Sulfate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the solubility of diisopropyl sulfate (B86663) in common organic solvents. Diisopropyl sulfate is a reactive chemical intermediate, and knowledge of its solubility is crucial for its safe handling, application in synthesis, and for the development of purification processes. This document collates available qualitative solubility data, outlines a general experimental protocol for quantitative solubility determination, and presents a visual workflow to guide laboratory practice. Due to a lack of publicly available quantitative data, this guide emphasizes the need for experimental determination of solubility for specific applications and provides the framework for such investigations.

Introduction

This compound (DIPS) is an organic compound with the chemical formula C₆H₁₄O₄S. It is primarily known as an intermediate in the production of isopropanol (B130326). Its high reactivity as an alkylating agent makes it a compound of interest in various chemical syntheses. However, this reactivity, particularly its hydrolysis in the presence of water to form isopropanol and sulfuric acid, complicates its handling and necessitates a thorough understanding of its behavior in different solvent systems.[1] This guide addresses the critical aspect of its solubility in common organic solvents, a key parameter for its use in research and development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 2973-10-6 | [1] |

| Molecular Formula | C₆H₁₄O₄S | [2] |

| Molecular Weight | 182.24 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Odor | Sharp | [3] |

| Boiling Point | 94 °C at 7 mmHg | [4] |

| Melting Point | -19 °C | [4] |

| Density | 1.10 g/cm³ | [3] |

Solubility of this compound

Qualitative Solubility Data

The following table summarizes the available qualitative information on the solubility of this compound.

| Solvent | Solubility | References |

| Water | Slightly soluble (0.5%) | [3][4] |

| Alcohol (general) | Miscible | [3] |

| Ether (general) | Miscible | [3] |

| Chloroform | Sparingly soluble | [3][5] |

| Methanol | Sparingly soluble | [3][5] |

| Other Organic Solvents | Soluble | [1] |

It is important to note that terms like "miscible," "sparingly soluble," and "soluble" are qualitative and the actual solubility can vary with temperature and the presence of impurities. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

While a specific, published experimental protocol for the determination of this compound solubility was not identified, a generalized methodology can be established based on standard laboratory practices for determining the solubility of a liquid in an organic solvent.[6][7][8]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or magnetic stirrer with heating/cooling capabilities

-

Calibrated flasks

-

Syringes and filters (chemically resistant)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with a Flame Ionization Detector - GC-FID, or High-Performance Liquid Chromatography - HPLC)

Generalized Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, calibrated flask.

-

Equilibrate the mixture at a constant, controlled temperature using a thermostatic shaker or stirrer. The time required to reach equilibrium should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the solvent remains constant). A minimum of 24 hours is often recommended.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the mixture to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe. It is crucial to avoid disturbing the undissolved phase.

-

Filter the withdrawn sample to remove any suspended microdroplets of the undissolved solute.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze the standard solutions using a suitable analytical technique (e.g., GC-FID or HPLC) to generate a calibration curve.

-

Analyze the filtered saturated solution under the same conditions.

-

Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L), at the specified temperature.

-

Visualized Experimental Workflow

The following diagram illustrates the generalized workflow for the experimental determination of the solubility of this compound in an organic solvent.

Caption: Generalized workflow for determining the solubility of this compound.

Safety Considerations

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and is suspected of causing cancer.[9] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

While there is a general understanding that this compound is soluble in many organic solvents, precise quantitative data is lacking in the public domain. This guide has summarized the available qualitative information and presented a generalized experimental workflow for researchers to determine the solubility of this compound in solvents relevant to their specific applications. The provided workflow and safety information are intended to facilitate the safe and effective use of this important chemical intermediate in a laboratory setting. Further research to establish a comprehensive, quantitative solubility profile of this compound in a wide range of organic solvents would be a valuable contribution to the chemical sciences.

References

- 1. CAS 2973-10-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H14O4S | CID 18096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 2973-10-6 [chemicalbook.com]

- 4. This compound - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound CAS#: 2973-10-6 [m.chemicalbook.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. saltise.ca [saltise.ca]

- 9. tcichemicals.com [tcichemicals.com]

"stability and storage conditions for diisopropyl sulfate"

An In-depth Technical Guide to the Stability and Storage of Diisopropyl Sulfate (B86663)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diisopropyl sulfate (DIPS) is a highly reactive alkylating agent that serves as an intermediate in various chemical processes, most notably the production of isopropanol (B130326).[1][2] Due to its inherent instability and hazardous nature, a thorough understanding of its stability profile and requisite storage conditions is critical for ensuring laboratory safety and maintaining material integrity. This document provides a comprehensive overview of the stability and recommended storage protocols for this compound, summarizing key data, outlining experimental methodologies for its analysis, and presenting logical workflows for its handling and storage.

Chemical Stability

This compound is characterized by its high reactivity and tendency to degrade under ambient conditions.[1] Its stability is significantly influenced by temperature, moisture, and exposure to air.

Thermal Stability

Exposure to elevated temperatures accelerates the decomposition of this compound. The compound is known to decompose at its boiling point.[1] At room temperature, it degrades rapidly, leading to the formation of colored species and, eventually, oligomeric byproducts through phase separation.[1]

Hydrolytic Stability

This compound is susceptible to hydrolysis, a process that is expedited by heat and acidic conditions. The primary product of the initial hydrolysis step is monoisopropyl sulfate.[1] The presence of water plays a crucial role in its stability. For instance, in the context of isopropanol production, increasing the water content in a sulfuric acid mixture significantly reduces the concentration of this compound. A reduction in sulfuric acid concentration from 97 wt% to 84 wt% can decrease the this compound concentration by approximately 85%.[1]

Atmospheric Stability

To ensure stability, this compound must be protected from atmospheric exposure. Safety data sheets consistently recommend avoiding exposure to air, which can contribute to its degradation.[3]

Decomposition

The decomposition of this compound can follow several pathways depending on the conditions.

-

Hydrolysis: The principal decomposition pathway in the presence of water involves sequential hydrolysis, first to monoisopropyl sulfate and isopropanol, and subsequently to sulfuric acid and isopropanol.

-

Thermal Decomposition: When heated, hazardous decomposition products can be generated, including carbon monoxide and carbon dioxide.[3]

-

Ambient Degradation: At room temperature, degradation leads to the formation of unspecified colored species and oligomers.[1]

The hydrolysis pathway for this compound is illustrated in the diagram below.

Caption: Hydrolysis pathway of this compound.

Recommended Storage and Handling

Proper storage and handling are paramount to prevent degradation and ensure safety. This compound is classified as a corrosive substance that can cause severe skin burns and eye damage, is harmful if swallowed or in contact with skin, and is suspected of causing cancer.[3][4]

Storage Conditions

A summary of recommended storage conditions from various suppliers and safety data sheets is presented below. The consistent recommendation is to store this compound in a freezer under an inert atmosphere.

| Parameter | Recommended Condition | Source |

| Temperature | Store in freezer, under -20°C | [5] |

| Store in a freezer | [3][6] | |

| -10°C | [7] | |

| Atmosphere | Keep under inert gas | [3][5][7] |

| Container | Keep container tightly closed | [3] |

| Security | Store locked up | [3] |

| Shipping | Shipped in cold pack | [5] |

Incompatible Materials

To prevent hazardous reactions, this compound should be stored away from incompatible materials, primarily oxidizing agents.[3]

The following diagram outlines a logical workflow for the proper storage of this compound upon receipt.

Caption: Recommended workflow for storing this compound.

Experimental Protocols for Stability and Analysis

Assessing the stability and purity of this compound requires specific analytical methods. While detailed stability studies for this compound are not widely published, protocols can be adapted from related compounds and existing analytical methods.

Methodology for Airborne Analysis

An established method exists for the analysis of airborne this compound, which can be adapted for headspace analysis in stability studies.[1]

-

Objective: To quantify the concentration of this compound vapor.

-

Protocol:

-

Sample Collection: Air samples are collected by drawing air through a solid sorbent tube (e.g., Chromosorb 102). A pre-filter may be used to prevent the collection of sulfuric acid aerosols.[1]

-

Extraction: The sorbent is extracted with a suitable organic solvent, such as carbon tetrachloride.[1]

-

Analysis: The extract is analyzed by gas chromatography (GC).

-

Detection: A sulfur-specific detector, such as a flame photometric detector (FPD), is used for selective and sensitive detection of the sulfur-containing analyte.[1]

-

-

Applicability: This method has been shown to be effective for concentrations in the range of 0.1 to 10 ppm.[1]

Protocol for Hydrolysis Study (Conceptual)

A kinetic study to quantify the hydrolytic stability of this compound can be designed based on general chemical kinetics principles.

-

Objective: To determine the rate of hydrolysis of this compound under controlled conditions (e.g., specific pH, temperature).

-

Protocol:

-

Reaction Setup: Prepare a buffered aqueous solution at the desired pH in a temperature-controlled reaction vessel.

-

Initiation: Add a known quantity of this compound to the solution to start the reaction.

-

Sampling: At timed intervals, withdraw aliquots from the reaction mixture.

-

Quenching: Immediately quench the hydrolysis reaction in the aliquot, for example, by neutralization and dilution in a cold, aprotic solvent.

-

Analysis: Analyze the quenched samples using a suitable technique, such as GC or HPLC, to measure the decreasing concentration of this compound and the increasing concentration of isopropanol or monoisopropyl sulfate.

-

Data Analysis: Plot the concentration of this compound versus time and apply appropriate kinetic models (e.g., first-order or second-order) to determine the hydrolysis rate constant.

-

Conclusion

This compound is a thermally and hydrolytically unstable compound that requires stringent storage and handling procedures. Degradation occurs rapidly at room temperature and is accelerated by moisture and heat. The recommended storage condition is in a tightly sealed container, under an inert atmosphere, in a locked freezer at temperatures of -20°C or below. Adherence to these protocols is essential for minimizing decomposition, preventing hazardous situations, and ensuring the validity of experimental results.

References

- 1. This compound - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. This compound | C6H14O4S | CID 18096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 2973-10-6 [sigmaaldrich.com]

- 6. This compound | 2973-10-6 [chemicalbook.com]

- 7. aaronchem.com [aaronchem.com]

Spectroscopic Analysis of Diisopropyl Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for diisopropyl sulfate (B86663) (CAS No: 2973-10-6), a key intermediate in various chemical syntheses. Due to its classification as a possible human carcinogen (Group 2B), meticulous analytical monitoring of this compound is imperative. This document compiles available mass spectrometry data and outlines the expected nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics. Detailed experimental protocols for these analytical techniques are also provided to facilitate the accurate identification and quantification of diisopropyl sulfate in research and drug development settings.

Introduction

This compound ((CH₃)₂CHO)₂SO₂ is a dialkyl sulfate that serves as a reactive alkylating agent. Its presence, even in trace amounts, in pharmaceutical manufacturing processes is a significant concern due to its potential genotoxicity. Therefore, robust and sensitive analytical methods are crucial for its detection and quantification. This guide focuses on the key spectroscopic techniques used for the characterization of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

While a complete set of publicly available, experimentally verified spectra for this compound is limited, this section presents the available mass spectrometry data and the theoretically expected NMR and IR absorption data based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to be simple due to the symmetry of the molecule.

-

A septet (a multiplet with seven lines) is anticipated for the methine proton (-CH-). This splitting pattern arises from the coupling with the six equivalent protons of the two adjacent methyl groups.

-

A doublet is expected for the methyl protons (-CH₃). This is due to coupling with the single adjacent methine proton.

-

-

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum is also predicted to be straightforward.

-

One signal is expected for the two equivalent methine carbons (-CH-).

-

Another signal is expected for the four equivalent methyl carbons (-CH₃).

-

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | ~ 4.8 - 5.0 | Septet (-CH) |

| ¹H | ~ 1.4 - 1.6 | Doublet (-CH₃) |

| ¹³C | ~ 75 - 80 | -CH |

| ¹³C | ~ 20 - 25 | -CH₃ |

Note: The predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 2980 - 2940 | C-H stretch (sp³) | Strong |

| 1470 - 1450 | C-H bend (asymmetric) | Medium |

| 1390 - 1370 | S=O stretch (asymmetric) | Strong |

| 1190 - 1170 | S=O stretch (symmetric) | Strong |

| 1000 - 950 | C-O stretch | Strong |

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the identification and quantification of this compound.

Table 3: Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Interpretation |

| 167 | [M - CH₃]⁺ (Quantification Ion) |

| 87 | [M - OSO₂OCH(CH₃)₂]⁺ (Qualifier Ion) |

Experimental Protocols

The following are general experimental protocols that can be adapted for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in an NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the proton spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the carbon spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a small drop of the liquid this compound sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Gently press the plates together to form a thin film.

-

-

Instrument Setup:

-

Place the salt plates in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

-

Spectrum Acquisition:

-

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Dissolve the sample containing this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up and concentrate the sample.

-

-

GC-MS System Configuration:

-

GC Column: A non-polar capillary column (e.g., DB-1 or DB-5) is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at 50°C, hold for 1-2 minutes, and then ramp up to 250°C.

-

MS Detector: Electron ionization (EI) source. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.[1]

-

-

Analysis:

-

Inject an aliquot of the prepared sample into the GC-MS system.

-

The retention time of the this compound peak is used for identification, and the peak area is used for quantification.

-

The mass spectrum of the eluting peak is compared to a reference spectrum for confirmation.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Conclusion

This technical guide provides a summary of the available and expected spectroscopic data for this compound, a compound of significant interest in the pharmaceutical industry. The provided mass spectrometry data and predicted NMR and IR characteristics, along with the detailed experimental protocols, serve as a valuable resource for researchers and analytical scientists. Adherence to these analytical methodologies will ensure the reliable identification and control of this compound, contributing to the safety and quality of pharmaceutical products.

References

A Technical Guide to the Toxicology and Potential Carcinogenicity of Diisopropyl Sulfate

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diisopropyl sulfate (B86663) (DIPS) is a dialkyl sulfate that primarily occurs as an intermediate in the "strong-acid" process for manufacturing isopropanol (B130326).[1][2][3] It is not commercially produced or used as a final product.[3][4] Toxicologically, DIPS is classified as an alkylating agent, a mechanism that underpins its genotoxic and carcinogenic potential.[4] It is harmful if swallowed or on contact with skin and causes severe skin burns and eye damage.[5][6]

The International Agency for Research on Cancer (IARC) has classified diisopropyl sulfate in Group 2B , as possibly carcinogenic to humans .[4][6] This classification is based on sufficient evidence of carcinogenicity in experimental animals but inadequate evidence in humans.[1][7] Animal studies have demonstrated that DIPS can induce local sarcomas in rats following subcutaneous injection and skin carcinomas in mice after dermal application.[2][4][7] Human epidemiological studies of workers in isopropanol manufacturing have shown increased risks for various cancers, including of the nasal sinus and larynx; however, these studies are confounded by concurrent exposure to strong inorganic acids like sulfuric acid, making it difficult to isolate the specific contribution of DIPS.[2][4][7] This guide provides a consolidated overview of the available toxicological data, carcinogenicity findings, and detailed experimental methodologies relevant to the assessment of this compound.

Toxicological Profile

The toxicity of this compound is primarily linked to its high reactivity as an alkylating agent.[4] It is classified as acutely toxic and corrosive.[5]

Quantitative Toxicity Data

The acute toxicity of this compound has been evaluated in animal models. The key quantitative data are summarized in Table 1.

| Endpoint | Species | Route | Value | Classification | Reference |

| LD50 | Rat | Oral | 1199 mg/kg | Category 4: Harmful if swallowed | [5] |

| LD50 | Rabbit | Dermal | 1551 mg/kg | Category 4: Harmful in contact with skin | [5] |

| Skin Effects | - | Dermal | - | Category 1C: Causes severe skin burns | [5] |

| Eye Effects | - | Ocular | - | Category 1: Causes serious eye damage | [5][6] |

Mechanism of Action: Alkylation

This compound is a potent alkylating agent, which is the primary mechanism underlying its toxicity and carcinogenicity.[4] Alkylating agents are electrophilic compounds that react with nucleophilic centers in biological macromolecules, most significantly DNA. By transferring an isopropyl group to the DNA molecule, DIPS can form DNA adducts. This alteration of DNA structure can lead to mutations during DNA replication if not properly repaired, potentially initiating the process of carcinogenesis.

Caption: Logical flow of this compound's genotoxic mechanism of action.

Carcinogenicity Assessment

The carcinogenicity of this compound has been evaluated by the IARC based on human epidemiological data and animal bioassays.

Human Evidence

There is inadequate evidence for the carcinogenicity of this compound in humans.[1][4] Several cohort studies of workers in isopropanol manufacturing plants using the strong-acid process have suggested an increased risk for cancers of the nasal sinus, buccal cavity, pharynx, and larynx.[1][2][7] However, no studies had quantitative measurements of exposure to this compound.[2][4] A major confounding factor in these studies is the concurrent occupational exposure to mists and vapors from strong inorganic acids, particularly sulfuric acid, which may also contribute to the observed cancer risks.[1][4][7]

Animal Evidence

There is sufficient evidence for the carcinogenicity of this compound in experimental animals.[1][4][7] Multiple studies have demonstrated tumor formation in rodents following exposure. These findings are summarized in Table 2.

| Species | Strain(s) | Route of Administration | Key Findings | Reference |

| Rat | One strain | Subcutaneous Injection | Produced local sarcomas at the injection site. | [1][2][4][7] |

| Mouse | One strain | Skin Application | Induced skin papillomas and carcinomas. | [1][2][4][7] |

| Mouse | Two strains | Subcutaneous Injection | Showed an increased incidence of lung adenomas in a screening study. | [2][4] |

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating toxicological and carcinogenicity findings. The following sections describe the protocols used in key studies of this compound.

Animal Carcinogenicity Bioassays

Rat Subcutaneous Injection Protocol:

-

Test Substance: this compound (purity unspecified) dissolved in arachis oil.[4]

-

Species/Strain: BD rats.[3]

-

Administration: Weekly subcutaneous injections.

-

Dosage: A study by Druckrey et al. is cited, though specific dosage details are limited in the summaries.[3] Another limited report mentioned injections of 100 mg/kg body weight for 15 weeks.[4]

-

Duration: The observation period extended over the lifespan of the animals.

-

Endpoint: Histopathological examination of tissues, with a focus on tumor formation at the injection site and other organs.[4]

Mouse Skin Application Protocol:

-

Test Substance: this compound, likely in a volatile solvent carrier such as acetone.

-

Administration: The test substance was applied directly to a shaved area of the dorsal skin.

-

Frequency: Applications were typically performed two to three times per week.

-

Duration: The study continued for a significant portion of the animal's lifespan (e.g., >1 year).

-

Endpoint: Observation for the appearance of skin lesions, followed by histopathological confirmation of papillomas and carcinomas.[1][2][4]

Caption: Generalized workflow for an animal carcinogenicity bioassay.

Analytical Methods for Detection

Detecting this compound, particularly as a trace impurity, requires sensitive analytical techniques.

Method for Air Sampling and Analysis: This method is designed for monitoring occupational exposure in isopropanol manufacturing.[3]

-

Sampling: Air is drawn through a solid sorbent tube (Chromosorb 102).[3][4] An upstream filter is used to prevent the collection of sulfuric acid aerosol, which would interfere with the analysis.[3][4]

-

Extraction: The sorbent is extracted with carbon tetrachloride.[3][4]

-

Analysis: The extract is analyzed by gas chromatography (GC).[3][4]

-

Detection: A sulfur-specific flame photometric detector (FPD) is used for selective and sensitive detection of the sulfur-containing this compound molecule.[3][4]

-

Applicable Range: The method was validated over a concentration range of 0.1 to 10 ppm (0.75 to 75 mg/m³).[4]

Method for Detection in Pharmaceuticals: This method is used to quantify DIPS as a potential genotoxic impurity (PGI) in active pharmaceutical ingredients (APIs).[8]

-

Sample Preparation: The API raw material (e.g., thymol) is dissolved and extracted.[8]

-

Separation: The sample is subjected to high-speed centrifugal separation to obtain a clear supernatant.[8]

-

Analysis: The supernatant is analyzed using a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system.[8]

-

Performance: The method demonstrates high sensitivity, with a reported detection limit of 1.74 µg/kg and a quantification limit of 5.81 µg/kg. The recovery rate is between 90% and 110%.[8]

Caption: Analytical workflow for detecting DIPS in pharmaceuticals via HPLC-MS/MS.

Conclusion

This compound is a reactive alkylating agent with confirmed carcinogenic activity in animals. While human data is inconclusive due to confounding exposures, its classification as a Group 2B carcinogen by IARC warrants significant caution.[4][6] For researchers and professionals in drug development, this compound represents a potential genotoxic impurity that may arise during syntheses involving isopropanol and sulfuric acid.[8] The analytical methods outlined provide sensitive means for its detection and quantification, which is critical for risk assessment and ensuring the safety of pharmaceutical products. Strict adherence to safety protocols and appropriate handling procedures are mandatory when working with or around processes that may generate this compound.

References

- 1. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound (IARC Summary & Evaluation, Volume 54, 1992) [inchem.org]

- 3. This compound - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. tcichemicals.com [tcichemicals.com]

- 6. This compound | C6H14O4S | CID 18096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. publications.iarc.who.int [publications.iarc.who.int]

- 8. CN108693286B - Method for detecting genotoxic impurity this compound in medicine - Google Patents [patents.google.com]

In-depth Technical Guide: Environmental Fate and Degradation of Diisopropyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl sulfate (B86663) (DIPS) is a dialkyl sulfate ester that serves as an intermediate in the "strong-acid" process for isopropanol (B130326) production.[1][2][3] While not a commercial product itself, its potential release into the environment during manufacturing necessitates a thorough understanding of its environmental fate and degradation pathways.[1] This technical guide provides a comprehensive overview of the current knowledge on the abiotic and biotic degradation of diisopropyl sulfate, its physicochemical properties, and analytical methodologies for its detection.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to predicting its behavior and partitioning in the environment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O₄S | |

| Molecular Weight | 182.24 g/mol | [4] |

| CAS Number | 2973-10-6 | [1] |

| Appearance | Colorless, oily liquid | [1] |

| Boiling Point | 94 °C at 7 mm Hg; 106 °C at 18 mm Hg (decomposes) | [1] |

| Melting Point | -19 °C | [2] |

| Density | 1.0941 g/cm³ at 20 °C | [1] |

| Water Solubility | 0.5% in water | [1] |

| Vapor Pressure | Data not available | |

| Henry's Law Constant | Data not available | |

| Octanol-Water Partition Coefficient (Kow) | Data not available |

Environmental Fate and Degradation

This compound is a highly reactive compound that is not expected to persist in the environment.[1] Its degradation is primarily driven by abiotic and biotic processes, with hydrolysis being a key pathway.

Abiotic Degradation

3.1.1. Hydrolysis

Hydrolysis is a major degradation pathway for this compound in the aquatic environment. It is readily hydrolyzed, particularly in the presence of acidic water, to form monoisopropyl sulfate.[1][5] The presence of more water in the manufacturing process decreases the concentration of this compound due to rapid hydrolysis.[1][5]

Degradation Pathway:

References

- 1. This compound - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound (IARC Summary & Evaluation, Volume 54, 1992) [inchem.org]

- 4. researchgate.net [researchgate.net]

- 5. publications.iarc.who.int [publications.iarc.who.int]

The Historical Evolution of Diisopropyl Sulfate: From Industrial Intermediate to Modern Reagent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl sulfate (B86663) (DPS), a dialkyl sulfate ester, has undergone a significant transformation in its scientific application. For much of its history, it was primarily recognized as a hazardous intermediate in the industrial production of isopropanol (B130326) and a potent alkylating agent associated with occupational health risks. However, recent advancements have reimagined its utility, establishing it as a versatile and practical reagent in modern organic synthesis. This technical guide provides a comprehensive overview of the historical development of diisopropyl sulfate, detailing its traditional role as an alkylating agent and its emerging application in O-sulfation, complete with experimental protocols and mechanistic insights.

Historical Context: An Industrial Byproduct and Alkylating Agent

This compound first came to prominence not as a deliberately synthesized reagent, but as an intermediate in the "strong-acid" process for the production of isopropanol from propylene (B89431), a method commercialized in the 1920s.[1][2] In this process, propylene reacts with sulfuric acid to form a mixture of isopropyl hydrogen sulfate and this compound, which is then hydrolyzed to produce isopropanol.[1] Due to its formation in this industrial setting, early research on this compound was heavily focused on its toxicological and carcinogenic properties, as it was identified as a workplace hazard.[2][3]